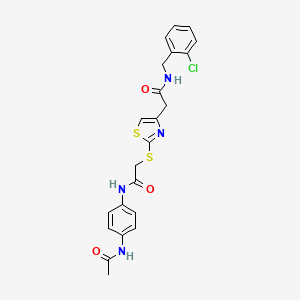

N-(4-acetamidophenyl)-2-((4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[(2-chlorophenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN4O3S2/c1-14(28)25-16-6-8-17(9-7-16)26-21(30)13-32-22-27-18(12-31-22)10-20(29)24-11-15-4-2-3-5-19(15)23/h2-9,12H,10-11,13H2,1H3,(H,24,29)(H,25,28)(H,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQQDFWVIPBVUQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-acetamidophenyl)-2-((4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, a complex organic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by multiple functional groups, including an acetamide and a thiazole moiety. Its molecular formula is , with a molecular weight of approximately 489.01 g/mol. The presence of the thiazole ring and chlorinated benzyl group enhances its biological activity compared to simpler analogs .

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

- Formation of Thiazole Derivative : The initial step involves the reaction of appropriate thiazole precursors with chlorinated benzyl amines.

- Acetamide Introduction : Following the formation of the thiazole structure, an acetamide group is introduced to enhance solubility and biological activity.

- Final Coupling Reaction : The final product is obtained through coupling reactions that link the thiazole to the acetamide moiety.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various models, particularly in cancer treatment.

Antitumor Activity

Recent studies have highlighted its potent antitumor effects against several cancer cell lines, including melanoma, pancreatic cancer, and chronic myeloid leukemia (CML). For instance, a lead compound derived from this class demonstrated high in vitro potency against both sensitive and resistant cancer cell lines, inducing apoptosis and autophagy as mechanisms of action .

Antibacterial Properties

In addition to its anticancer effects, the compound has shown promising antibacterial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness comparable to established antibiotics .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Study on Cancer Cell Lines : A study demonstrated that the compound significantly reduced tumor growth in vivo using an A375 melanoma xenograft model in mice. The mechanism involved the induction of programmed cell death pathways .

- Antibacterial Evaluation : Another study assessed its antibacterial properties against Staphylococcus epidermidis, revealing activity comparable to norfloxacin. The structure-activity relationship (SAR) indicated that electron-donating groups on the benzene ring enhanced antibacterial efficacy .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(3-acetamidophenyl)-2-thiazol | C11H12N2OS | Lacks chlorine; simpler structure |

| 4-Chlorobenzyl derivative | C15H14ClN3O | Similar thiazole but different substituents |

| Thiazole-based anti-inflammatory agents | Varies | Focus on anti-inflammatory properties; varied substituents |

The unique combination of functional groups in this compound contributes significantly to its enhanced biological activity compared to simpler analogs .

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-(4-acetamidophenyl)-2-((4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative species. This activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential enzymatic pathways .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies involving human cancer cell lines, such as MCF7 (breast cancer), demonstrated that it can induce apoptosis and inhibit cell proliferation. Molecular docking studies suggest that it binds effectively to cancer-related receptors, enhancing its therapeutic potential against resistant cancer types .

Case Studies

- Antimicrobial Efficacy :

-

Anticancer Activity :

- In a recent investigation, the compound was tested against several cancer cell lines. Results indicated that it significantly inhibited the growth of MCF7 cells with an IC50 value in the low micromolar range, suggesting it may serve as a lead compound for further development in cancer therapeutics .

Q & A

Q. What are the common synthetic routes for preparing thiazole-acetamide derivatives like the target compound?

The synthesis typically involves multi-step reactions:

- Step 1 : Chloroacetylation of amines (e.g., diphenylamine) in toluene to form intermediates like 2-chloro-N,N-diphenyl acetamide .

- Step 2 : Condensation with thiourea in ethanol to generate thiazole cores .

- Step 3 : Thioether formation via nucleophilic substitution, using catalysts like triethylamine and solvents such as acetone .

- Key characterization : TLC for reaction monitoring, MS (FAB) for molecular ion confirmation, and elemental analysis for purity validation (e.g., C=66.48%, N=16.85%) .

Q. How can researchers validate the structural integrity of the synthesized compound?

- Spectroscopic methods : Use -NMR and -NMR to confirm substituent connectivity and functional groups (e.g., acetamide protons at δ ~2.1 ppm) .

- Mass spectrometry : Confirm molecular weight via [M+1]+ peaks (e.g., m/z 416.15) .

- Elemental analysis : Compare calculated vs. observed values (e.g., H=5.09% found vs. 5.05% calculated) to assess purity .

Q. What are the standard assays for evaluating biological activity in similar compounds?

- Antimicrobial testing : Agar dilution or microbroth dilution assays against bacterial/fungal strains (e.g., Candida spp.) .

- Antitubercular activity : Microplate Alamar Blue Assay (MABA) against Mycobacterium tuberculosis H37Rv .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to determine IC values .

Advanced Research Questions

Q. How do crystallographic studies inform the compound's molecular conformation and stability?

- X-ray diffraction : Reveals dihedral angles (e.g., 61.8° between dichlorophenyl and thiazolyl planes) and hydrogen-bonding motifs (e.g., N–H⋯N R_2$$^2(8) dimers) that stabilize crystal packing .

- Implications : Twisted conformations may reduce steric hindrance, enhancing binding to biological targets .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

- SAR analysis : Systematically vary substituents (e.g., replacing 4-ethoxyphenyl with 4-chlorophenyl) and correlate changes with activity .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., M. tuberculosis enoyl-ACP reductase) .

Q. How can synthetic methodologies be optimized for higher yields or selectivity?

- Catalyst screening : Compare triethylamine vs. DMAP in thioether formation reactions to improve reaction rates .

- Solvent effects : Test polar aprotic solvents (e.g., DMF vs. acetone) to enhance solubility of intermediates .

- Purification : Optimize recrystallization solvents (e.g., ethanol vs. methanol) based on differential solubility of byproducts .

Q. What analytical techniques are critical for studying intermolecular interactions in solid-state formulations?

- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition profiles .

- Powder XRD : Monitor polymorphic transitions during storage .

- FT-IR spectroscopy : Identify hydrogen-bonding patterns (e.g., N–H stretching at ~3300 cm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.